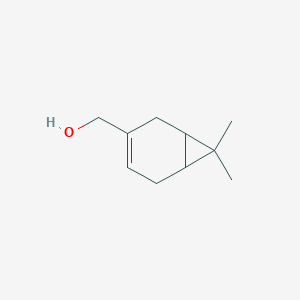
3-Caren-10-ol
Übersicht
Beschreibung
3-Caren-10-ol is a naturally occurring monoterpene alcohol derived from 3-carene. It is found in the essential oils of various plants, particularly coniferous trees like pine and spruce. This compound is known for its pleasant aroma and is used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Caren-10-ol can be synthesized through the oxidation of 3-carene. One common method involves the use of peracetic acid, which selectively oxidizes the double bond in 3-carene to form the corresponding epoxide. This epoxide can then be hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of 3-carene from turpentine oil, followed by chemical conversion processes. The extracted 3-carene undergoes oxidation and subsequent hydrolysis to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Caren-10-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3-caren-10-carboxylic acid.
Epoxidation: The double bond in this compound can be epoxidized using peracetic acid to form trans-3,4-epoxycaran-10-ol.
Reduction: Reduction reactions can convert this compound to other alcohol derivatives.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze epoxides to form alcohols.
Major Products
3-Caren-10-carboxylic acid: Formed through oxidation.
Trans-3,4-epoxycaran-10-ol: Formed through epoxidation.
Wissenschaftliche Forschungsanwendungen
3-Caren-10-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Caren-10-ol involves its interaction with cellular membranes and metabolic pathways. It has been shown to cause membrane damage, leading to the leakage of cytoplasmic contents and disruption of cellular functions. Additionally, it can interfere with metabolic enzymes and bind to bacterial DNA, affecting its structure and function .
Vergleich Mit ähnlichen Verbindungen
3-Caren-10-ol can be compared with other similar monoterpene alcohols:
3-Caren-10-carboxylic acid: An oxidized derivative of this compound.
3-Caren-3,4-diol: Another metabolite of 3-carene.
4-Caren-3-ol: A similar compound with a different hydroxyl group position.
This compound is unique due to its specific structure and the position of the hydroxyl group, which influences its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h3,8-9,11H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWHTASVUYWISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(=CC2)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(5-thiophen-2-yl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7659104.png)
![N-[[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methyl]thiadiazole-4-carboxamide](/img/structure/B7659118.png)
![1-(Cyclopentylmethyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazin-2-one](/img/structure/B7659134.png)
![1-[3-(3-methylphenyl)sulfonylpropyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7659139.png)
![[(3S)-oxolan-3-yl] 4-(difluoromethoxy)benzoate](/img/structure/B7659142.png)
![4-[1-(Oxan-2-ylmethyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7659159.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-3-(2-hydroxypropyl)morpholine-4-carboxamide](/img/structure/B7659171.png)
![N-[(2R)-1-anilino-1-oxo-3-phenylpropan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7659182.png)
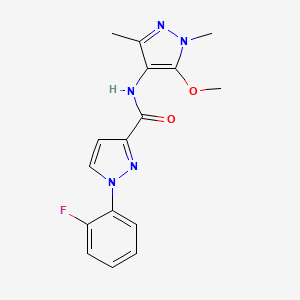
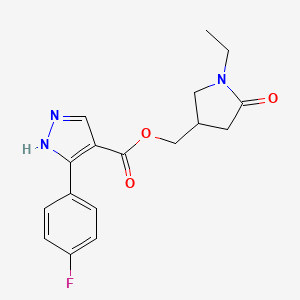
![4-[1-[1-(2-Methylphenyl)ethyl]piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7659197.png)
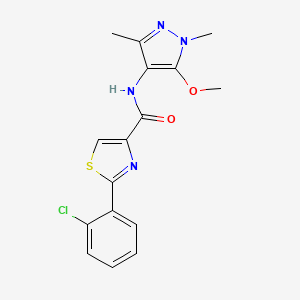
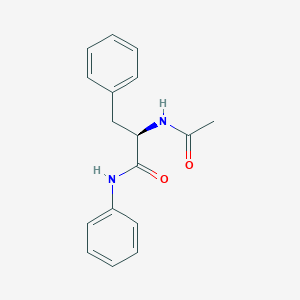
![3-chloro-N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7659213.png)
